(Oxolan-3-ylmethyl)hydrazine hydrochloride

Description

Chemical Identity and Nomenclature

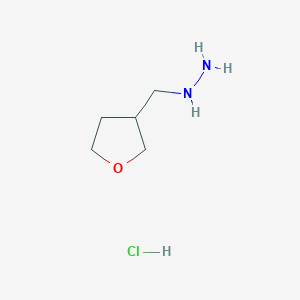

(Oxolan-3-ylmethyl)hydrazine hydrochloride possesses a well-defined chemical identity characterized by its systematic nomenclature and molecular parameters. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as oxolan-3-ylmethylhydrazine hydrochloride, reflecting its structural composition of an oxolane ring substituted at the 3-position with a methylhydrazine group, existing as the hydrochloride salt form. The Chemical Abstracts Service has assigned the registry number 1170929-92-6 to this specific hydrochloride salt, distinguishing it from the free base form which carries the registry number 887592-18-9.

The molecular formula of this compound is established as C5H13ClN2O, corresponding to a molecular weight of 152.62 daltons. Alternative nomenclature systems refer to this compound as [(oxolan-3-yl)methyl]hydrazine hydrochloride or (tetrahydrofuran-3-ylmethyl)hydrazine hydrochloride, reflecting the interchangeable use of oxolane and tetrahydrofuran terminology for the five-membered oxygen-containing heterocycle. The compound exists as a white crystalline solid under standard conditions, exhibiting enhanced water solubility compared to its free base counterpart due to the presence of the hydrochloride salt formation.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C5H13ClN2O |

| Molecular Weight | 152.62 g/mol |

| Chemical Abstracts Service Number | 1170929-92-6 |

| International Union of Pure and Applied Chemistry Name | oxolan-3-ylmethylhydrazine hydrochloride |

| Physical State | White crystalline solid |

| Alternative Names | [(oxolan-3-yl)methyl]hydrazine hydrochloride, (tetrahydrofuran-3-ylmethyl)hydrazine hydrochloride |

The structural elucidation of this compound reveals a five-membered oxolane ring bearing a methylene linker at the 3-position, which connects to the hydrazine functional group. This configuration provides the molecule with both conformational flexibility and reactive sites suitable for further chemical transformations. The hydrochloride salt formation enhances the compound's stability and handling characteristics, making it particularly suitable for pharmaceutical applications and synthetic procedures requiring precise stoichiometric control.

Historical Development and Discovery

The historical development of this compound emerged from the broader advancement of tetrahydrofuran chemistry and hydrazine derivative synthesis methodologies developed throughout the late twentieth and early twenty-first centuries. The foundational understanding of tetrahydrofuran ring systems dates back to early heterocyclic chemistry research, with systematic studies of oxolane derivatives gaining momentum as synthetic chemists recognized their potential as pharmaceutical intermediates. The specific synthetic approaches to substituted tetrahydrofuran-hydrazine derivatives evolved from advances in both ring-forming reactions and selective functionalization techniques.

Patent literature indicates that systematic approaches to (oxolan-3-ylmethyl)hydrazine synthesis were developed as part of pharmaceutical intermediate production programs, particularly for compounds targeting phosphodiesterase enzymes. The development of efficient synthetic routes required overcoming significant challenges related to regioselectivity, stereochemical control, and functional group compatibility during multi-step synthesis sequences. Early synthetic attempts often encountered difficulties with competing ring-opening reactions and unwanted side product formation, necessitating the development of more sophisticated synthetic strategies.

The evolution of this compound's synthetic methodology demonstrates the progression from traditional multi-step approaches involving hazardous reagents to more streamlined processes that avoid toxic chemicals such as sodium cyanoborohydride and methylhydrazine. Contemporary synthetic routes have been designed to reduce the number of process steps, minimize chemical waste, and improve overall yield while maintaining high product purity. These improvements have made the compound more accessible for research applications and potential pharmaceutical development programs.

Research findings have demonstrated that modern synthetic approaches can achieve significant improvements in both efficiency and safety compared to earlier methodologies. The development of alternative synthetic pathways has reduced reaction times from extended periods to more manageable timeframes, while simultaneously improving the overall yield of the target compound. These advances have been particularly important for enabling larger-scale synthesis required for comprehensive biological evaluation and pharmaceutical development programs.

Significance in Organic and Medicinal Chemistry

This compound has established significant importance in both organic synthesis and medicinal chemistry applications, serving as a versatile building block for the construction of complex pharmaceutical molecules and bioactive compounds. The compound's unique structural features, combining the oxolane heterocycle with the reactive hydrazine functional group, provide synthetic chemists with multiple opportunities for selective chemical transformations and molecular elaboration. Research investigations have demonstrated that this compound can participate in diverse reaction types, including oxidation, reduction, and nucleophilic substitution reactions, making it a valuable synthetic intermediate.

In pharmaceutical research, this compound has found particular utility as an intermediate in the synthesis of phosphodiesterase inhibitors, which represent an important class of therapeutic agents for various medical conditions. The compound's role in constructing pyrazoloquinoline derivatives has been specifically highlighted in patent literature, demonstrating its importance in medicinal chemistry programs targeting specific enzyme systems. These applications have contributed to the understanding of structure-activity relationships in phosphodiesterase inhibitor design and development.

The compound's significance extends to its use as a probe molecule for studying enzyme mechanisms and biochemical assays, where its structural features allow for selective interactions with biological targets. Research applications have included investigations into enzyme inhibition mechanisms, where the hydrazine moiety can form specific interactions with active site residues. The oxolane ring system provides additional structural diversity that can influence binding selectivity and potency in biological systems.

| Application Area | Specific Uses | Research Significance |

|---|---|---|

| Pharmaceutical Synthesis | Phosphodiesterase inhibitor intermediates, pyrazoloquinoline derivatives | Structure-activity relationship studies, enzyme target validation |

| Organic Synthesis | Building block for complex molecules, heterocyclic chemistry | Methodology development, synthetic route optimization |

| Biochemical Research | Enzyme mechanism studies, assay development | Target identification, biological pathway investigation |

| Drug Discovery | Lead compound development, molecular probe design | Therapeutic target exploration, bioactivity assessment |

Properties

IUPAC Name |

oxolan-3-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c6-7-3-5-1-2-8-4-5;/h5,7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZAOHNFSPHEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution of Oxolane Derivatives

This approach involves the initial formation of an oxolane derivative that bears a suitable leaving group, which is subsequently displaced by hydrazine to form the hydrazine derivative.

- Step 1: Preparation of a suitable oxolane precursor, such as an oxolane methyl halide (e.g., oxolane methyl chloride or bromide).

- Step 2: Nucleophilic substitution reaction with hydrazine hydrate in an aprotic solvent like ethanol or acetonitrile under reflux conditions.

- Step 3: Purification of the intermediate hydrazine derivative.

- Step 4: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Oxolane methyl halide + Hydrazine hydrate → (Oxolan-3-ylmethyl)hydrazine + HX

- The reaction typically proceeds under reflux at temperatures around 80-100°C.

- Excess hydrazine ensures complete conversion.

- The final step involves acidification with HCl to obtain the hydrochloride salt.

Synthesis via Reductive Amination of Oxolane-3-carbaldehyde

This method involves the formation of an imine intermediate from an aldehyde precursor, followed by reduction to the hydrazine derivative.

- Step 1: Synthesis of oxolane-3-carbaldehyde through oxidation of the corresponding alcohol or via other known routes.

- Step 2: Condensation of oxolane-3-carbaldehyde with hydrazine hydrate in ethanol, forming an imine (hydrazone) intermediate.

- Step 3: Reduction of the hydrazone with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

- Step 4: Acidification with hydrochloric acid to produce the hydrochloride salt.

Oxolane-3-carbaldehyde + Hydrazine hydrate → Hydrazone intermediate

Hydrazone + Reducing agent → (Oxolan-3-ylmethyl)hydrazine hydrochloride

- This route provides better control over the hydrazine linkage.

- The reduction step is critical to ensure the formation of the hydrazine rather than hydrazone.

Optimization for Large-Scale Production

For industrial-scale synthesis, process optimization focuses on:

- Temperature control: Maintaining mild reflux conditions to prevent decomposition.

- Reagent purity: Using high-purity hydrazine hydrate and oxolane derivatives.

- Reaction time: Adjusted based on kinetic studies, typically ranging from 4 to 12 hours.

- Purification: Crystallization or chromatography to obtain high-purity product.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxolane methyl halide + Hydrazine hydrate | Reflux at 80-100°C | 75-85 | Excess hydrazine improves yield |

| 2 | Hydrazone formation | Reflux in ethanol | 70-80 | Controlled addition of hydrazine |

| 3 | Reduction to hydrazine | Sodium borohydride, room temp | 80-90 | Careful quenching required |

| 4 | Acidification | HCl in ethanol | 85-95 | Crystallization yields pure hydrochloride |

Notes and Considerations

- The choice between nucleophilic substitution and reductive amination depends on the availability of precursors and desired purity.

- Handling hydrazine requires caution due to its toxicity and volatility.

- The final product, this compound, is typically obtained as a crystalline solid after recrystallization from suitable solvents like ethanol or methanol.

Chemical Reactions Analysis

(Oxolan-3-ylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

Materials Science

(Oxolan-3-ylmethyl)hydrazine hydrochloride has been explored for its role as an additive in the production of advanced materials, particularly in the field of solar energy:

- Application in Solar Cells : Research indicates that the compound enhances the properties of tin-based perovskite solar cells. When added to precursor solutions, it influences the crystallization process, leading to improved power conversion efficiencies. Studies have reported efficiencies reaching up to 9.26% with enhanced stability when this compound is utilized.

| Application | Description | Results |

|---|---|---|

| Solar Cells | Additive to precursor solutions | Efficiency up to 9.26% |

Pharmacological Investigations

The biological activity of this compound has been a focal point for pharmacological research:

- Enzyme Inhibition : The hydrazine component can form reactive intermediates that interact with biological macromolecules. This interaction may lead to the inhibition of specific enzymes involved in metabolic pathways, suggesting potential therapeutic effects.

- Cellular Interaction Studies : Preliminary studies indicate that this compound can disrupt cellular pathways, making it a candidate for further exploration in drug development aimed at various diseases.

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Interacts with enzymes | Drug development |

| Cellular Interaction | Disrupts pathways | Therapeutic effects |

Case Study 1: Solar Cell Efficiency Improvement

A study conducted by researchers at a leading materials science institute demonstrated that incorporating this compound into the fabrication process of tin-based perovskite solar cells significantly improved their efficiency and stability. The results indicated that the compound facilitated better crystallization and morphology control during synthesis, which are critical factors for enhancing solar cell performance.

Case Study 2: Pharmacological Exploration

In pharmacological studies, this compound was tested for its ability to inhibit specific metabolic enzymes linked to cancer progression. The results showed promising inhibition rates, warranting further investigation into its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of (Oxolan-3-ylmethyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Research Findings and Performance Metrics

- Anticancer Activity : Hydrazine derivatives with heterocyclic substituents (e.g., indole, pyrazole) show enhanced anticancer activity. The oxolane group’s polarity may improve cellular uptake compared to hydrophobic analogs .

- Antimicrobial Efficiency : In inhibition studies, hydrazine derivatives rank lower than arginine but higher than aspartic acid. Substituents like oxolane may improve binding to microbial targets .

- Solar Cell Applications : THC’s thiophene group outperforms PHC’s alkyl chain in device efficiency (23.0% vs. 22.6%), highlighting the role of aromaticity in electron transport .

Biological Activity

(Oxolan-3-ylmethyl)hydrazine hydrochloride, a compound characterized by its unique oxolane (tetrahydrofuran) ring and hydrazine functional group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H12ClN2O

- Molecular Weight : Approximately 152.62 g/mol

- Solubility : Soluble in water due to its dihydrochloride salt form.

The compound's structure allows it to interact with various biological macromolecules, potentially leading to diverse pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. The hydrazine moiety is known to form reactive intermediates that can disrupt cellular processes involved in tumor growth.

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which are common among hydrazine derivatives. This includes activity against various bacterial and fungal strains .

- Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Reactive Intermediates Formation : The hydrazine component can generate reactive species that interact with nucleophilic sites on proteins and nucleic acids, potentially leading to altered cellular functions.

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and thereby affecting metabolic pathways critical for cell survival and proliferation.

Case Studies

- Antitumor Activity :

- Antimicrobial Efficacy :

Comparative Analysis

| Compound Name | Biological Activity | IC50/MIC Value |

|---|---|---|

| (Oxolan-3-ylmethyl)hydrazine HCl | Antitumor | 4–17 µM |

| Hydrazone Derivative A | Antimicrobial | 125 µg/mL |

| Hydrazone Derivative B | Enzyme Inhibition | Not specified |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (Oxolan-3-ylmethyl)hydrazine hydrochloride?

- Methodology : The compound is typically synthesized via condensation reactions. A reflux setup with ethanol as the solvent is commonly employed, where equimolar amounts of oxolane derivatives and hydrazine hydrochloride are heated for 6–8 hours. Post-reaction, the product is crystallized from ethanol and dried under vacuum . Adjusting molar ratios of reactants (e.g., 2.5 mmol hydrazine derivatives) and monitoring reaction completion via TLC are critical steps .

Q. How can researchers verify the structural integrity of this compound?

- Methodology : Characterization involves H NMR (e.g., DMSO- solvent, δ 10.59 ppm for NH groups), IR (peaks at ~3200 cm for N-H stretching), and mass spectrometry (e.g., molecular ion [M+1] at m/z 173). Cross-referencing with ChemSpider ID databases ensures accuracy . Purity is confirmed via HPLC using pharmacopeial standards, with method validation including retention time reproducibility and spike-recovery tests .

Q. What safety protocols are critical for handling this compound?

- Methodology : Use fume hoods and PPE (gloves, lab coats) due to its hemolytic toxicity. Storage in airtight containers with desiccants prevents hygroscopic degradation. Spills are neutralized with calcium hypochlorite, and waste is disposed via hazardous chemical protocols . Workplace exposure limits (e.g., OSHA standards) should be monitored via air sampling .

Advanced Research Questions

Q. How does solvent polarity influence the stability of this compound in nucleophilic reactions?

- Methodology : Polar aprotic solvents (e.g., DMF) enhance stability by reducing hydrolysis. Kinetic studies under varying temperatures (25–80°C) and solvents (ethanol vs. acetonitrile) are analyzed via UV-Vis spectroscopy to track decomposition rates. Data contradictions (e.g., unexpected byproducts) may arise from trace moisture, requiring Karl Fischer titration for solvent drying validation .

Q. What mechanistic insights explain its reactivity in heterocyclic synthesis (e.g., pyrazole or indole derivatives)?

- Methodology : The compound acts as a hydrazine donor in Fischer indole synthesis. Mechanistic studies using N-labeled hydrazine and DFT calculations reveal nucleophilic attack on carbonyl groups, forming intermediates like hydrazones. Competing pathways (e.g., hemiaminal formation) are identified via LC-MS/MS monitoring .

Q. How can computational modeling predict its interaction with biological targets (e.g., enzyme inhibition)?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like aminopeptidase N. Parameters include binding free energy (ΔG) and hydrogen-bonding networks with catalytic residues. Experimental validation via enzyme inhibition assays (IC determination) resolves discrepancies between predicted and observed activity .

Data Contradictions and Resolution

-

Contradiction : Variability in reported LD values (e.g., 25–2100 mg/kg for hydrazine derivatives).

-

Contradiction : Conflicting optimal reflux times (6 vs. 8 hours) in synthesis protocols.

- Resolution : Reaction monitoring via in-situ FTIR (disappearance of carbonyl peaks at ~1700 cm) ensures endpoint accuracy, avoiding over-reaction and side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.